molecular formula C17H13N3S B2743932 4-{[(4-Methylphthalazin-1-yl)sulfanyl]methyl}benzonitrile CAS No. 923174-72-5

4-{[(4-Methylphthalazin-1-yl)sulfanyl]methyl}benzonitrile

Cat. No.: B2743932
CAS No.: 923174-72-5
M. Wt: 291.37
InChI Key: NJADDOLPOBVWIF-UHFFFAOYSA-N
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Description

4-{[(4-Methylphthalazin-1-yl)sulfanyl]methyl}benzonitrile is a chemical compound with the molecular formula C16H12N2S. This compound is characterized by the presence of a benzonitrile group attached to a phthalazine ring via a thioether linkage. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-{[(4-Methylphthalazin-1-yl)sulfanyl]methyl}benzonitrile involves several steps One common method starts with the preparation of 4-methylphthalazine, which is then reacted with a thiol compound to form the thioether linkageThe reaction conditions typically include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine .

Chemical Reactions Analysis

4-{[(4-Methylphthalazin-1-yl)sulfanyl]methyl}benzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

4-{[(4-Methylphthalazin-1-yl)sulfanyl]methyl}benzonitrile is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-{[(4-Methylphthalazin-1-yl)sulfanyl]methyl}benzonitrile involves its interaction with specific molecular targets. The thioether linkage allows the compound to bind to certain enzymes or receptors, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

4-{[(4-Methylphthalazin-1-yl)sulfanyl]methyl}benzonitrile can be compared with other similar compounds such as:

Biological Activity

4-{[(4-Methylphthalazin-1-yl)sulfanyl]methyl}benzonitrile is a compound of increasing interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, anticancer properties, and antioxidant effects based on various studies.

Structural Characteristics

The compound features a phthalazin moiety, a thioether group, and a benzonitrile component. These structural elements contribute to its reactivity and interactions within biological systems. The molecular formula is C13H12N2SC_{13}H_{12}N_2S with a molecular weight of approximately 232.31 g/mol.

Enzyme Inhibition

Research indicates that the nitrile group in this compound may facilitate interactions with various enzymes. The thioether moiety is particularly significant for enzyme inhibition studies, as it can act as a sulfur donor, potentially affecting enzyme kinetics and binding interactions.

Methods of Study:

  • Enzyme Kinetics: The compound is introduced into enzymatic systems to observe its effects on enzyme activity.
  • Structural Analysis: Techniques such as X-ray crystallography and NMR spectroscopy are employed to characterize binding interactions.

Antioxidant Activity

The antioxidant potential of the compound has been explored using various assays:

  • DPPH Scavenging Assay: This method evaluates the ability of the compound to scavenge free radicals.
  • ABTS Assay: Similar to DPPH, this assay measures radical scavenging capacity but uses a different radical source.

In studies assessing related compounds, moderate antioxidant activity was observed, suggesting that this compound may also possess such properties .

Summary of Findings

Biological ActivityObservations
Enzyme Inhibition Potential interactions with enzymes; further studies needed for specific targets.
Anticancer Properties Limited cytotoxicity observed in preliminary tests; further investigation required.
Antioxidant Activity Moderate activity noted in related compounds; suggests potential for further exploration.

Properties

IUPAC Name

4-[(4-methylphthalazin-1-yl)sulfanylmethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3S/c1-12-15-4-2-3-5-16(15)17(20-19-12)21-11-14-8-6-13(10-18)7-9-14/h2-9H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJADDOLPOBVWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)SCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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